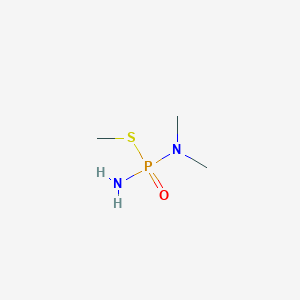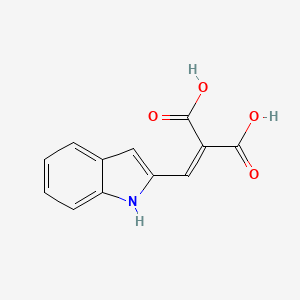![molecular formula C11H18Br2 B14490210 11,11-Dibromobicyclo[8.1.0]undecane CAS No. 64480-09-7](/img/structure/B14490210.png)
11,11-Dibromobicyclo[8.1.0]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-Dibromobicyclo[810]undecane is a chemical compound characterized by its unique bicyclic structure, which includes two bromine atoms attached to the 11th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dibromobicyclo[8.1.0]undecane typically involves the bromination of bicyclo[8.1.0]undecane. This process can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to facilitate the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
11,11-Dibromobicyclo[8.1.0]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrobromination to form unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Dehydrobromination: Reagents like triethylamine (Et3N) in dichloromethane are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, dehydrobromination can lead to the formation of cyclopropane derivatives, while nucleophilic substitution can yield a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
11,11-Dibromobicyclo[8.1.0]undecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11,11-Dibromobicyclo[8.1.0]undecane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Dibromobicyclo[8.1.0]undecane-3,8-dione: This compound is structurally similar but contains additional functional groups that influence its reactivity and applications.
Bicyclo[8.1.0]undecane Derivatives: Various derivatives of bicyclo[8.1.0]undecane with different substituents exhibit unique chemical properties and reactivities.
Uniqueness
11,11-Dibromobicyclo[8.1.0]undecane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 11th position. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64480-09-7 |
|---|---|
Fórmula molecular |
C11H18Br2 |
Peso molecular |
310.07 g/mol |
Nombre IUPAC |
11,11-dibromobicyclo[8.1.0]undecane |
InChI |
InChI=1S/C11H18Br2/c12-11(13)9-7-5-3-1-2-4-6-8-10(9)11/h9-10H,1-8H2 |
Clave InChI |
HHUURFZEMBTMKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2C(C2(Br)Br)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


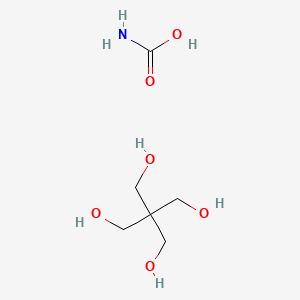
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

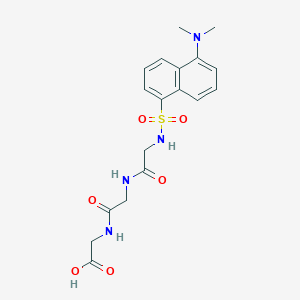
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
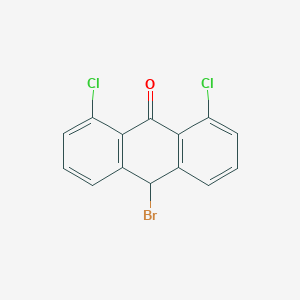


![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


